7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 100426-75-3
VCID: VC20756583
InChI: InChI=1S/C15H8ClFN2O3/c16-13-11(17)6-9-12(20)10(15(21)22)7-19(14(9)18-13)8-4-2-1-3-5-8/h1-7H,(H,21,22)
SMILES: C1=CC=C(C=C1)N2C=C(C(=O)C3=CC(=C(N=C32)Cl)F)C(=O)O
Molecular Formula: C15H8ClFN2O3
Molecular Weight: 318.68 g/mol

7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid

CAS No.: 100426-75-3

Cat. No.: VC20756583

Molecular Formula: C15H8ClFN2O3

Molecular Weight: 318.68 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid - 100426-75-3

Specification

CAS No. 100426-75-3
Molecular Formula C15H8ClFN2O3
Molecular Weight 318.68 g/mol
IUPAC Name 7-chloro-6-fluoro-4-oxo-1-phenyl-1,8-naphthyridine-3-carboxylic acid
Standard InChI InChI=1S/C15H8ClFN2O3/c16-13-11(17)6-9-12(20)10(15(21)22)7-19(14(9)18-13)8-4-2-1-3-5-8/h1-7H,(H,21,22)
Standard InChI Key SWBTWMDKDSUKTG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C=C(C(=O)C3=CC(=C(N=C32)Cl)F)C(=O)O
Canonical SMILES C1=CC=C(C=C1)N2C=C(C(=O)C3=CC(=C(N=C32)Cl)F)C(=O)O

Introduction

Chemical Properties and Structure

Molecular Identification

7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro- naphthyridine-3-carboxylic acid is precisely identified through various chemical identifiers that facilitate its recognition in scientific literature and chemical databases. The compound is registered under the Chemical Abstracts Service (CAS) number 100426-75-3, which serves as its unique identifier in chemical databases worldwide . Its molecular formula is C15H8ClFN2O3, indicating the presence of 15 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 2 nitrogen atoms, and 3 oxygen atoms in its structure. The molecular weight of the compound is 318.68 g/mol, which is consistent with its molecular composition. This information is critical for researchers working with this compound to ensure proper identification and characterization in their investigations.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 7-chloro-6-fluoro-4-oxo-1-phenyl-1,8-naphthyridine-3-carboxylic acid, which systematically describes its chemical structure according to standardized nomenclature rules. The compound is also known by several synonyms, including SCHEMBL7012691, CTK3J8927, and DTXSID00547445, which may be encountered in different databases and literature sources . These identifiers collectively provide a comprehensive framework for unambiguously identifying and referencing this specific chemical entity in scientific communications and databases.

Chemical IdentifierValue
CAS Number100426-75-3
Molecular FormulaC15H8ClFN2O3
Molecular Weight318.68 g/mol
IUPAC Name7-chloro-6-fluoro-4-oxo-1-phenyl-1,8-naphthyridine-3-carboxylic acid

Structural Characteristics

The structure of 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro- naphthyridine-3-carboxylic acid features a naphthyridine core, which is a bicyclic heterocyclic system containing two nitrogen atoms at positions 1 and 8 of the ring structure. This bicyclic system provides rigidity and planarity to the molecule, which are essential features for its biological activity. The compound has several key functional groups strategically positioned on this naphthyridine scaffold: a chlorine atom at position 7, a fluorine atom at position 6, a carboxylic acid group at position 3, and a phenyl group attached to the nitrogen at position 1 . The 4-oxo group creates a quinolone-like structure that is critical for the compound's interaction with bacterial enzymes.

The presence of the phenyl group at the N-1 position differentiates this compound from other related naphthyridine derivatives such as those with cyclopropyl substituents at the same position . This structural variation is significant as it influences the compound's biological activity profile, particularly its specificity and potency against different bacterial strains. The halogen substituents (chlorine and fluorine) enhance the compound's lipophilicity and membrane permeability, which are crucial for its antibacterial efficacy . The carboxylic acid group at position 3 is essential for the compound's interaction with DNA gyrase and topoisomerase IV, as it can form hydrogen bonds with amino acid residues in the binding sites of these enzymes.

Physical Properties

The physical properties of 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro- naphthyridine-3-carboxylic acid are closely related to its molecular structure and determine its behavior in different environments. While specific physical data for this exact compound is limited in the provided search results, we can infer some properties based on similar naphthyridine derivatives. Compounds of this class typically exist as crystalline powders at room temperature, with colors ranging from white to pale yellow . The presence of the carboxylic acid group confers acidic properties to the molecule, which influences its solubility in different solvents.

The compound's solubility is expected to be limited in water but improved in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). This solubility profile is consistent with the presence of both polar (carboxylic acid, oxo) and nonpolar (phenyl, halogen) groups in the molecule. The compound's melting point would be expected to be relatively high due to its rigid structure and potential for intermolecular hydrogen bonding through the carboxylic acid group. For instance, the related compound 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid has a melting point of 224°C , suggesting that our target compound might have a similar high melting point.

Biological Activity

Mechanism of Action

The mechanism of action of 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro- naphthyridine-3-carboxylic acid involves specific molecular interactions with target enzymes that are critical for cellular processes. In bacterial cells, the compound primarily targets DNA gyrase (topoisomerase II) and topoisomerase IV, which are essential enzymes involved in DNA replication and transcription. The compound binds to these enzymes when they are complexed with DNA, forming a stable ternary complex that prevents the religation of DNA strands after they have been cleaved by the enzyme. This "cleavage complex stabilization" leads to the accumulation of double-strand DNA breaks, triggering cell death pathways in bacterial cells.

The compound's interaction with these enzymes is influenced by its structural features. The naphthyridine core provides a planar structure that can intercalate between DNA base pairs, while the carboxylic acid group at position 3 forms hydrogen bonds with specific amino acid residues in the enzyme's binding pocket . The chlorine and fluorine substituents enhance the compound's cell penetration and binding affinity, while the phenyl group at position 1 influences its specificity for different bacterial enzymes. In cancer cells, the compound's interaction with mammalian topoisomerases and other signaling pathways involved in cell death appears to be the basis for its potential anticancer activity. The activation of caspases and the mitochondrial pathway suggests that the compound triggers intrinsic apoptosis pathways, though the exact molecular mechanisms require further elucidation.

Comparative Analysis with Related Compounds

Structure-Activity Relationships

A comparative analysis of 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro- naphthyridine-3-carboxylic acid with related naphthyridine derivatives reveals important structure-activity relationships that influence their biological properties. The substitution at position 1 of the naphthyridine core significantly impacts antibacterial activity and spectrum. While our target compound contains a phenyl group at this position, related compounds with a cyclopropyl group, such as 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid (CAS: 100361-18-0), show different activity profiles . Research on these derivatives indicates that compounds with a cyclopropyl group at N-1 often exhibit enhanced activity against certain Gram-negative bacteria, while those with phenyl or substituted phenyl groups may show different spectra of activity.

The halogen substituents at positions 6 and 7 also play crucial roles in determining biological activity. The presence of fluorine at position 6 has been associated with improved bioavailability and tissue penetration in many naphthyridine derivatives . Similarly, the chlorine atom at position 7 contributes to the compound's lipophilicity and binding affinity to target enzymes. Studies on related compounds have shown that modifications to these positions can significantly alter antibacterial potency and spectrum. For instance, replacing the chlorine with other substituents or modifying the position of the fluorine atom can result in compounds with different activity profiles against various bacterial strains .

Substituent PositionCommon SubstituentsEffect on Biological Activity
N-1Phenyl, Cyclopropyl, 2,4-difluorophenylInfluences antibacterial spectrum and potency
C-3Carboxylic acidEssential for interaction with target enzymes
C-4Oxo groupCritical for quinolone-like activity
C-6Fluoro, NitroAffects bioavailability and tissue penetration
C-7Chloro, Amino derivativesImpacts lipophilicity and binding affinity

Comparison with Other Naphthyridine Derivatives

Several naphthyridine derivatives have been developed and studied for their antibacterial properties, providing a context for understanding the potential significance of 7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro- naphthyridine-3-carboxylic acid. Compounds such as 7-[3-(R)-amino-2-(S)-methyl-1-azetidinyl]-1-cyclopropyl-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid have shown greater activity than comparative drugs like ciprofloxacin, fleroxacin, and norfloxacin against various bacterial strains including resistant ones . Similarly, 7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid has demonstrated activity comparable to ciprofloxacin against E. coli but with enhanced potency against Staphylococci .

Research has indicated that the combination of a cyclopropyl group or a substituted phenyl group at N-1 and specific substituents at C-7 (such as a 3-amino-2-methyl-1-azetidinyl group) provides optimal antibacterial, pharmacokinetic, and physicochemical properties in naphthyridine derivatives . While our target compound has a phenyl group at N-1 instead of a cyclopropyl group, this structural difference may confer unique properties that distinguish it from other derivatives. Additionally, some naphthyridine derivatives with different substitution patterns, such as those containing 6-nitro substituents, have shown activity against different pathogens like Trichomonas vaginalis, highlighting the versatility of this molecular scaffold in targeting various infectious agents .

CompoundKey Structural FeaturesNotable Biological Activities
7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro- naphthyridine-3-carboxylic acidPhenyl at N-1, Chloro at C-7, Fluoro at C-6Antibacterial activity, potential anticancer properties
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic AcidCyclopropyl at N-1, Chloro at C-7, Fluoro at C-6Broad-spectrum antibacterial activity
7-[3-(R)-amino-2-(S)-methyl-1-azetidinyl]-1-cyclopropyl-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acidCyclopropyl at N-1, Azetidinyl at C-7, Fluoro at C-6Superior activity against resistant bacterial strains
1-tert-butyl-1,4-dihydro-7-(4,4-dimethyloxazolidin-3-yl)-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylic acidtert-butyl at N-1, Nitro at C-6Potent antitubercular activity against MDR-TB

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